2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one
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Overview
Description
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one, also known as PBOX-15, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. The compound belongs to the family of oxazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mechanism of Action
The precise mechanism of action of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is not fully understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has been found to bind to the DNA-topoisomerase II complex, leading to the formation of a stable ternary complex that prevents DNA from being properly replicated and repaired. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage, disrupt the cell cycle, and inhibit the expression of genes involved in cell survival and proliferation. This compound has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one is its potent cytotoxic effects against a range of cancer cell lines. This makes it a promising candidate for further development as a cancer treatment. However, one of the limitations of this compound is its potential toxicity to normal cells, which may limit its clinical use. Further studies are needed to determine the optimal dose and treatment regimen for this compound.
Future Directions
There are several future directions for the study of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one. One potential direction is the development of this compound analogs with improved potency and selectivity for cancer cells. Another direction is the investigation of the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal treatment regimen and potential side effects of this compound in preclinical and clinical settings.
Conclusion
In conclusion, this compound is a promising compound with potential applications in cancer treatment. Its potent cytotoxic effects, mechanism of action, and biochemical and physiological effects make it a promising candidate for further development. However, further studies are needed to determine the optimal treatment regimen and potential side effects of this compound in preclinical and clinical settings.
Synthesis Methods
The synthesis of 2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one involves a multi-step process that starts with the condensation of 2-hydroxy-1-naphthaldehyde with aniline to form a Schiff base. The Schiff base is then cyclized with methyl chloroformate and triethylamine to form the oxazole ring. The resulting compound is then subjected to a series of reactions to introduce the phenylimino group and the methyl group at the 2 and 4 positions, respectively.
Scientific Research Applications
2-Methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent cytotoxic effects against a range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
properties
CAS RN |
153824-55-6 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-methyl-4-phenyliminobenzo[f][1,3]benzoxazol-9-one |
InChI |
InChI=1S/C18H12N2O2/c1-11-19-16-15(20-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(21)18(16)22-11/h2-10H,1H3 |
InChI Key |
UPEHKUQHXSSQQA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)C(=O)C3=CC=CC=C3C2=NC4=CC=CC=C4 |
Canonical SMILES |
CC1=NC2=C(O1)C(=O)C3=CC=CC=C3C2=NC4=CC=CC=C4 |
synonyms |
2-methyl-4-(phenylimino)naphth(2,3-d)oxazol-9-one NSC 650573 NSC-650573 |
Origin of Product |
United States |
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